molecular formula C20H30N4O2 B5634337 {(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol

{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol

Cat. No. B5634337
M. Wt: 358.5 g/mol
InChI Key: SFJBFQUWJSLZOY-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including enamine alkylation, dehydrating condensation, and reduction processes. For instance, Mitsumoto and Nitta (2004) described novel synthesis routes for related compounds, utilizing enamine alkylation and dehydrating condensation reactions, followed by elimination processes to achieve aromatic molecules with a diatropic pi-system (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Zhu et al. (2009) highlighted the importance of chiral chromatography in separating enantiomers and determining the absolute configuration of complex molecules (Zhu et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound are characterized by their complexity and specificity. For example, compounds synthesized by Mitsumoto and Nitta (2004) demonstrated the ability to oxidize amines and alcohols in an autorecycling process, with higher efficiency under photoirradiation conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of a compound, including its crystal structure and conformation, are essential for its practical applications. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal structure of a related compound, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is crucial for the development of new compounds. Halim and Ibrahim (2022) performed quantum studies, NLO, and thermodynamic properties analysis on a novel compound, providing insights into its reactivity and stability through computational methods (Halim & Ibrahim, 2022).

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-22-5-7-23(8-6-22)11-17-12-24(13-18(17)14-25)20(26)16-9-15-3-2-4-19(15)21-10-16/h9-10,17-18,25H,2-8,11-14H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJBFQUWJSLZOY-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC4=C(CCC4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=C(CCC4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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